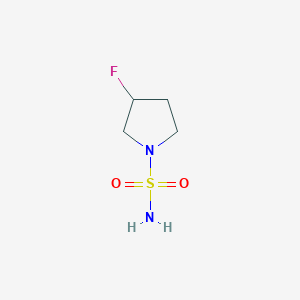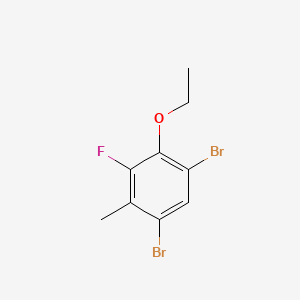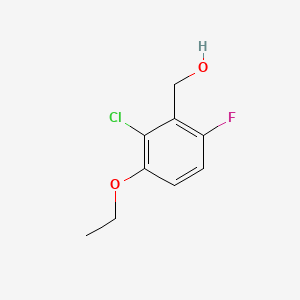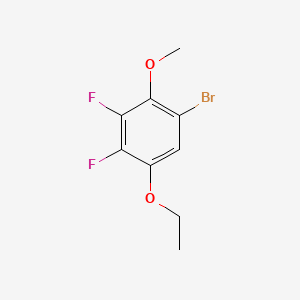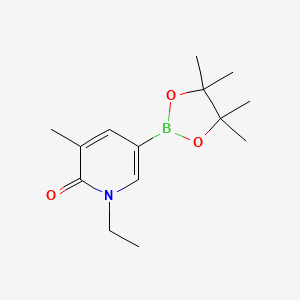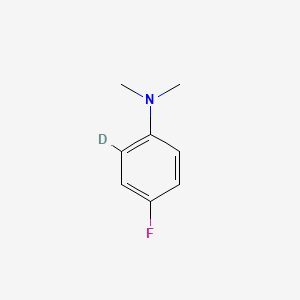
2-deuterio-4-fluoro-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N,N-dimethylaniline-2-D: is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom, and the nitrogen atom is substituted with two methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N,N-dimethylaniline-2-D typically involves the reaction of 4-fluoroaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-Fluoro-N,N-dimethylaniline-2-D can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Fluoro-N,N-dimethylaniline-2-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-N,N-dimethylnitrosoaniline or 4-fluoro-N,N-dimethylnitroaniline.
Reduction: Formation of 4-fluoro-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
4-Fluoro-N,N-dimethylaniline-2-D has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Fluoro-N,N-dimethylaniline-2-D involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atom and the dimethylamino group influence the reactivity of the aromatic ring. These interactions can lead to the formation of various biologically active compounds .
相似化合物的比较
N,N-Dimethylaniline: Similar structure but lacks the fluorine atom.
4-Fluoroaniline: Similar structure but lacks the dimethylamino group.
N,N-Dimethyl-p-toluidine: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness: 4-Fluoro-N,N-dimethylaniline-2-D is unique due to the presence of both the fluorine atom and the dimethylamino group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group increases its solubility and potential biological activity .
属性
分子式 |
C8H10FN |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-deuterio-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3/i5D |
InChI 键 |
YJEHCGOJNJUOII-UICOGKGYSA-N |
手性 SMILES |
[2H]C1=CC(=CC=C1N(C)C)F |
规范 SMILES |
CN(C)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
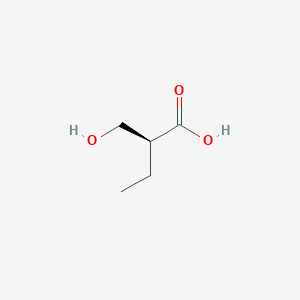
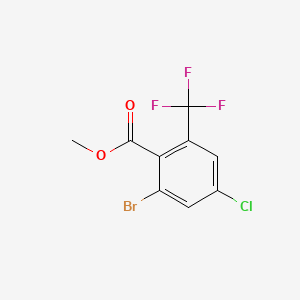
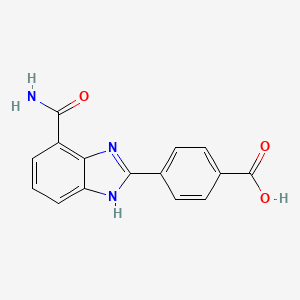
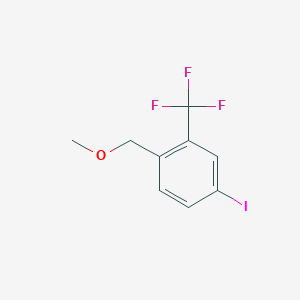
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
